N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-15-9-7-12-17-18(15)21-20(25-17)23(14-8-13-22(2)3)19(24)16-10-5-4-6-11-16;/h7,9,12,16H,4-6,8,10-11,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAQVCZAOIAEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a thiazole ring and a dimethylamino group, this compound exhibits potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 433.01 g/mol. The compound's structure includes:
- Thiazole Ring : Associated with various biological activities, particularly anticancer effects.
- Dimethylamino Group : Enhances solubility and may improve interactions with biological targets.
- Benzamide Moiety : Contributes to the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NIH/3T3 | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| KB-8-5 (Cervical Cancer) | 10.0 | P-glycoprotein (P-gp) inhibition |
The thiazole component is linked to cytotoxic effects, while the dimethylamino group enhances interactions with proteins involved in cancer progression .
The compound has been shown to interact with P-glycoprotein (P-gp), a major contributor to multidrug resistance (MDR) in cancer therapy. Studies demonstrate that this compound can effectively inhibit P-gp-mediated efflux, thereby increasing the intracellular accumulation of chemotherapeutic agents such as doxorubicin (DOX). For example:
- In vitro assays revealed that this compound enhanced the uptake of Rhodamine 123 and DOX in P-gp-overexpressing cells by 10.2-fold and 1.5-fold, respectively .
- Molecular docking studies indicated a strong binding affinity to the P-gp transmembrane domain, suggesting a competitive inhibition mechanism .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Cytotoxicity : A recent investigation demonstrated that the compound exhibited significant cytotoxicity against A549 and KB-8-5 cell lines, with IC50 values indicating potent anticancer activity .
- P-gp Inhibition Study : Another study highlighted its ability to reverse MDR in cervical cancer cells by inhibiting P-gp function, showing potential as an adjunct therapy in chemotherapy .
- Comparative Analysis : Comparative studies with other benzamide derivatives showed that this compound's unique structural features contributed to its superior biological activity compared to structurally similar compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and backbone modifications. Below is a detailed comparison based on evidence:
Substituent Variations in the Benzo[d]thiazole Ring
- 4-Methyl vs. 4-Methoxy Substitution: describes N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8).
Carboxamide Backbone Modifications
- Cyclohexane vs. This may influence target selectivity .
- Benzodiazepine Analogs: 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (CAS: 28082-15-7) replaces the carboxamide with an isoxazole-fused system, demonstrating divergent scaffold priorities for central nervous system targeting .
Functional Group Additions
- Triazole and Indazole Incorporation: Compounds like N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide () and 4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide () utilize indazole or triazole moieties to modulate hydrogen bonding and π-π stacking interactions, which are absent in the target compound .
Implications for Drug Design
The target compound’s structural features—such as the cyclohexane backbone for conformational flexibility and the 4-methylbenzothiazole for hydrophobic interactions—suggest a balance between solubility and target engagement. However, fluorinated analogs () or triazole-containing derivatives () may offer superior pharmacokinetic profiles, warranting further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
